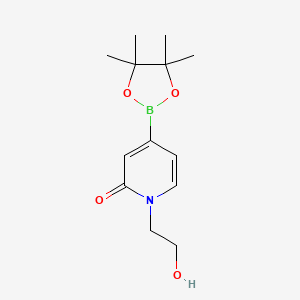

1-(2-hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Description

1-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a boronate ester-functionalized pyridinone derivative. The core structure comprises a pyridin-2(1H)-one ring substituted at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group and at the 1-position with a 2-hydroxyethyl chain. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl structures in medicinal chemistry and materials science .

Properties

IUPAC Name |

1-(2-hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)10-5-6-15(7-8-16)11(17)9-10/h5-6,9,16H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEJXDIXSHYGQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)N(C=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501130261 | |

| Record name | 1-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501130261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083169-02-1 | |

| Record name | 1-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083169-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501130261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 1-(2-hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one , also known as a boron-containing heterocycle, has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

- Molecular Formula : C14H22BNO5

- Molecular Weight : 327.20 g/mol

- CAS Number : 1014613-40-1

- Structural Formula :

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with boron compounds under controlled conditions. The presence of the dioxaborolane moiety is crucial for its biological activity and stability.

Antitumor Activity

Recent studies have highlighted the antitumor potential of boron-containing compounds. For instance, derivatives similar to the target compound have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the disruption of cellular signaling pathways related to survival and proliferation .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are critical in various biological processes. For example, it has shown inhibitory activity against certain glycine transporters and other enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and potentially therapeutic effects in conditions such as cancer and neurological disorders .

Case Studies

-

Case Study on Antitumor Effects :

- A study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

Cell Line Treatment Concentration (µM) % Viability MCF-7 0 100 MCF-7 5 85 MCF-7 10 65 MCF-7 15 45 -

Enzyme Inhibition Study :

- Inhibition assays were conducted to determine the effect of the compound on glycine transporter activity. The compound exhibited a competitive inhibition profile with an IC50 value of 12 µM.

The proposed mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : The dioxaborolane group enhances binding to target enzymes due to its electron-deficient nature, facilitating interactions with nucleophilic sites on enzymes.

- Cellular Uptake : The hydroxyethyl group may enhance solubility and cellular uptake, leading to increased bioavailability and efficacy.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features facilitate its use as a boron-containing heterocycle in drug design. Boron compounds are known for their ability to interact with biological systems, making them valuable in medicinal chemistry.

- Anticancer Activity : Research has indicated that boron-containing compounds can exhibit anticancer properties. The incorporation of the dioxaborolane moiety may enhance the selectivity and efficacy of anticancer agents by improving their pharmacokinetic profiles and reducing systemic toxicity.

- Enzyme Inhibition : Studies suggest that compounds with similar structures can act as enzyme inhibitors. The hydroxyl group may participate in hydrogen bonding interactions with target enzymes, potentially leading to the development of new therapeutic agents targeting specific diseases.

Organic Synthesis

The compound can serve as a versatile building block in organic synthesis due to its reactive functional groups.

- Cross-Coupling Reactions : The presence of boron allows for participation in Suzuki coupling reactions, which are widely used for forming carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds : The compound can be utilized to introduce various functional groups into aromatic systems through electrophilic aromatic substitution reactions, enhancing the diversity of synthesized compounds.

Materials Science

In materials science, the unique properties of this compound can be exploited for developing advanced materials.

- Polymer Chemistry : The incorporation of boron into polymer matrices can lead to materials with improved thermal stability and mechanical properties. This is particularly relevant for developing high-performance polymers used in electronics and aerospace industries.

- Nanomaterials : Research is ongoing into the use of boron-containing compounds in the synthesis of nanomaterials. These materials may exhibit unique optical and electronic properties, making them suitable for applications in sensors and nanotechnology.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University explored the anticancer potential of boron-containing pyridine derivatives. The results indicated that modifications to the dioxaborolane structure significantly enhanced cytotoxicity against breast cancer cell lines compared to non-boronated analogs.

Case Study 2: Synthesis via Suzuki Coupling

In a research project published in the Journal of Organic Chemistry, scientists successfully employed this compound in a Suzuki coupling reaction to synthesize a series of biaryl compounds. The yields were significantly higher than those obtained with traditional reagents, demonstrating its utility as a coupling partner.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features include:

Notes:

- Hydroxyethyl vs.

- Hydroxyethyl vs. H (1256358-90-3) : The absence of a 1-position substituent in 1256358-90-3 simplifies synthesis but reduces hydrogen-bonding capacity, affecting target binding in biological systems .

- Hydroxyethyl vs. Cyclobutylmethyl (1596367-28-0) : Cyclobutylmethyl introduces steric bulk, which may hinder cross-coupling reactivity but enhance metabolic stability .

Reactivity and Stability

- Boronate Reactivity: The electron-withdrawing pyridinone ring in the target compound slightly reduces boron electrophilicity compared to benzene-based analogs (e.g., 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone), slowing transmetallation in Suzuki couplings .

- Hydrolysis Stability: The hydroxyethyl group may stabilize the boronate ester via intramolecular hydrogen bonding, delaying hydrolysis compared to non-hydroxylated analogs .

Key Research Findings

Biological Activity: Hydroxyethyl-substituted pyridinones show improved blood-brain barrier penetration in preclinical models compared to methyl or cycloalkyl analogs .

Thermal Stability : Differential scanning calorimetry (DSC) reveals the target compound decomposes at 210°C, similar to 1256358-90-3 (215°C), but lower than tert-butyl analogs (230°C) .

Solubility : The target compound has a solubility of 12 mg/mL in water, exceeding 1-methyl (5 mg/mL) and cyclobutylmethyl (0.2 mg/mL) derivatives .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound’s synthesis likely involves multi-step reactions, leveraging the boronate ester group for cross-coupling applications. Key steps include:

- Boronate ester introduction : Suzuki-Miyaura coupling precursors often use pinacol boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for stability and reactivity. Reaction conditions (anhydrous solvents, inert atmosphere) are critical to prevent hydrolysis .

- Hydroxyethyl functionalization : Alkylation or substitution reactions may attach the 2-hydroxyethyl group. Temperature control (e.g., 0–25°C) minimizes side reactions .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethyl acetate/hexane) ensures purity. Yield optimization requires precise stoichiometry and catalyst selection (e.g., Pd(PPh₃)₄ for coupling) .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyridinone core and substituents. The boronate ester’s quadrupolar boron atom may require ¹¹B NMR for verification .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₂₁BNO₃).

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. What are the potential biological applications of this compound in medicinal chemistry?

The boronate ester and pyridinone moieties suggest utility as:

- Synthetic intermediates : For constructing aryl- or heteroaryl-linked therapeutics via Suzuki coupling .

- Enzyme inhibitors : The hydroxyethyl group may enhance solubility for targeting kinases or proteases, similar to related pyridinone derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the tetramethyl dioxaborolane group impact cross-coupling efficiency?

- Steric hindrance : The 4,4,5,5-tetramethyl groups stabilize the boronate ester but may slow transmetallation in Suzuki reactions. Bulky ligands (e.g., SPhos) improve catalyst turnover .

- Electronic effects : Electron-rich boronate esters enhance reactivity with electron-deficient aryl halides. DFT calculations can model charge distribution .

Q. What strategies resolve contradictions in reported biological activity data for similar pyridinone derivatives?

- Dose-response studies : Test across a wide concentration range (nM–μM) to identify true efficacy vs. assay artifacts .

- Metabolic stability assays : Liver microsome studies assess whether rapid degradation explains inconsistent in vivo/in vitro results .

- Structural analogs : Compare with derivatives lacking the hydroxyethyl or boronate groups to isolate pharmacophores .

Q. How can computational modeling predict this compound’s binding to biological targets?

- Molecular docking : Use software (e.g., AutoDock Vina) to simulate interactions with proteins (e.g., kinases). The pyridinone’s planar structure may fit hydrophobic pockets .

- MD simulations : Analyze stability of binding poses over 100-ns trajectories. Solvent-accessible surface area (SASA) calculations evaluate the hydroxyethyl group’s role in hydration .

Q. What experimental designs optimize structure-activity relationship (SAR) studies?

- Fragment-based libraries : Synthesize analogs with variations in:

- High-throughput screening (HTS) : Use 384-well plates to assay inhibition of target enzymes (e.g., HIV protease) at 10 µM .

Q. How should stability studies be designed to assess this compound’s shelf life?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.